Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-chlorophenyl)methyl)piperidine-4-carboxylate Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-chlorophenyl)methyl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 690640-67-6
VCID: VC6012107
InChI: InChI=1S/C25H31ClN2O3S/c1-3-31-25(30)17-11-13-28(14-12-17)23(18-7-6-8-19(26)15-18)22-20-9-4-5-10-21(20)32-24(22)27-16(2)29/h6-8,15,17,23H,3-5,9-14H2,1-2H3,(H,27,29)
SMILES: CCOC(=O)C1CCN(CC1)C(C2=CC(=CC=C2)Cl)C3=C(SC4=C3CCCC4)NC(=O)C
Molecular Formula: C25H31ClN2O3S
Molecular Weight: 475.04

Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-chlorophenyl)methyl)piperidine-4-carboxylate

CAS No.: 690640-67-6

Cat. No.: VC6012107

Molecular Formula: C25H31ClN2O3S

Molecular Weight: 475.04

* For research use only. Not for human or veterinary use.

Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-chlorophenyl)methyl)piperidine-4-carboxylate - 690640-67-6

Specification

CAS No. 690640-67-6
Molecular Formula C25H31ClN2O3S
Molecular Weight 475.04
IUPAC Name ethyl 1-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(3-chlorophenyl)methyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C25H31ClN2O3S/c1-3-31-25(30)17-11-13-28(14-12-17)23(18-7-6-8-19(26)15-18)22-20-9-4-5-10-21(20)32-24(22)27-16(2)29/h6-8,15,17,23H,3-5,9-14H2,1-2H3,(H,27,29)
Standard InChI Key JZEBBYRDTLESQJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C(C2=CC(=CC=C2)Cl)C3=C(SC4=C3CCCC4)NC(=O)C

Introduction

Structural Characteristics and Molecular Composition

Molecular Formula and Weight

The compound’s molecular formula is C<sub>25</sub>H<sub>31</sub>ClN<sub>2</sub>O<sub>3</sub>S, with a molecular weight of 475.04 g/mol. This composition reflects the integration of three key structural components:

  • A piperidine ring (C<sub>5</sub>H<sub>11</sub>N) providing a nitrogen-containing heterocycle.

  • A tetrahydrobenzo[b]thiophene system (C<sub>7</sub>H<sub>7</sub>S) fused with an acetamido group (-NHCOCH<sub>3</sub>).

  • A 3-chlorophenyl substituent (C<sub>6</sub>H<sub>4</sub>Cl) attached via a methylene bridge.

Functional Group Synergy

The ethyl carboxylate group (-COOEt) enhances solubility in organic solvents, while the acetamido moiety facilitates hydrogen bonding with biological targets. The chlorophenyl group introduces steric bulk and electronic effects, potentially improving binding affinity to hydrophobic pockets in enzymes or receptors.

Table 1: Key Functional Groups and Their Roles

Functional GroupRole in Reactivity/Bioactivity
Piperidine ringBase structure for derivatization
Tetrahydrobenzo[b]thiopheneEnhances aromatic stacking interactions
3-ChlorophenylModulates lipophilicity and target binding
Ethyl carboxylateImproves solubility and metabolic stability

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions, typically beginning with the preparation of the tetrahydrobenzo[b]thiophene precursor. A proposed route includes:

  • Friedel-Crafts Acylation: Introducing the acetamido group to the tetrahydrobenzo[b]thiophene core.

  • Coupling Reaction: Combining the modified thiophene with 3-chlorobenzyl chloride using a palladium catalyst.

  • Piperidine Integration: Attaching the piperidine-4-carboxylate moiety via nucleophilic substitution or reductive amination.

Reactivity and Derivative Formation

The compound undergoes characteristic reactions of its functional groups:

  • Ester Hydrolysis: The ethyl carboxylate group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, altering solubility.

  • Alkylation/Acylation: The piperidine nitrogen may react with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides.

  • Chlorophenyl Substitution: Electrophilic aromatic substitution at the chlorophenyl ring could introduce additional substituents for structure-activity studies.

Physicochemical Properties

While experimental data are sparse, properties can be inferred from structural analogs:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the ethyl carboxylate.

  • LogP: Estimated at 3.2–3.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Stability: Susceptible to oxidative degradation at the sulfur atom in the thiophene ring under strong oxidizing conditions.

Target ClassExample TargetsPotential Indications
EnzymesCOX-2, 5-LOXInflammation, pain
GPCRsDopamine D2, 5-HT1ANeurodegeneration, mood disorders
Ion ChannelsTRPV1, NMDANeuropathic pain, epilepsy

Comparative Analysis with Structural Analogs

Chlorophenyl Positional Isomers

Replacing the 3-chlorophenyl group with 2- or 4-chloro isomers alters steric and electronic profiles:

  • 2-Chloro Derivative: Increased steric hindrance may reduce receptor binding.

  • 4-Chloro Derivative: Enhanced dipole interactions due to symmetrical substitution.

Piperidine Modifications

  • N-Methylation: Reduces basicity, potentially improving CNS penetration.

  • Carboxylate Replacement: Substituting ethyl with methyl groups decreases metabolic stability.

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